Product packaging for Methyl 5-chloro-4-methyl-5-oxopentanoate(Cat. No.:CAS No. 82923-78-2)

Methyl 5-chloro-4-methyl-5-oxopentanoate

Cat. No.: B8665937
CAS No.: 82923-78-2
M. Wt: 178.61 g/mol
InChI Key: WBKUFROBDVMPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-4-methyl-5-oxopentanoate is a useful research compound. Its molecular formula is C7H11ClO3 and its molecular weight is 178.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClO3 B8665937 Methyl 5-chloro-4-methyl-5-oxopentanoate CAS No. 82923-78-2

Properties

CAS No.

82923-78-2

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

methyl 5-chloro-4-methyl-5-oxopentanoate

InChI

InChI=1S/C7H11ClO3/c1-5(7(8)10)3-4-6(9)11-2/h5H,3-4H2,1-2H3

InChI Key

WBKUFROBDVMPFD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Chloro 4 Methyl 5 Oxopentanoate and Analogous Compounds

Classical and Established Synthetic Routes for β-Keto Esters

β-Keto esters are valuable intermediates in organic synthesis, prized for the reactivity of their acidic α-hydrogen and the presence of two key carbonyl functionalities. rsc.org Their synthesis is a cornerstone of carbon-carbon bond formation.

Claisen and Dieckmann Condensation Mechanisms

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, such as sodium ethoxide, to yield a β-keto ester. byjus.comscienceinfo.comallen.in The reaction requires at least one of the esters to have an α-hydrogen to facilitate the formation of a crucial enolate ion intermediate. byjus.comallen.in

The mechanism proceeds through several key steps:

Enolate Formation : A strong base abstracts an α-proton from an ester molecule, creating a resonance-stabilized enolate ion. allen.in

Nucleophilic Attack : The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. scienceinfo.com This forms a tetrahedral intermediate.

Elimination : The intermediate collapses, eliminating an alkoxide group, which reforms the carbonyl and yields the β-keto ester. allen.in

Deprotonation : The newly formed β-keto ester is more acidic (pKa ≈ 11) than the alcohol byproduct (pKa ≈ 16-17), so it is readily deprotonated by the alkoxide base. masterorganicchemistry.com This final, essentially irreversible acid-base step is the driving force that pushes the reaction equilibrium toward the product. masterorganicchemistry.com

The Dieckmann condensation , also known as the Dieckmann cyclization, is the intramolecular equivalent of the Claisen condensation. masterorganicchemistry.comlibretexts.orgwikipedia.org It is used to synthesize cyclic β-keto esters from diesters. mychemblog.comnumberanalytics.com This reaction is particularly effective for forming sterically stable five- and six-membered rings from 1,6- and 1,7-diesters, respectively. wikipedia.orglibretexts.org The mechanism is identical to the intermolecular Claisen condensation, involving the formation of an enolate at one end of the molecule that then attacks the second ester group within the same molecule. libretexts.orglibretexts.org

Table 1: Comparison of Claisen and Dieckmann Condensations
FeatureClaisen CondensationDieckmann Condensation
Reactant(s) Two separate ester molecules byjus.comA single diester molecule libretexts.org
Product Type Acyclic β-keto ester scienceinfo.comCyclic β-keto ester numberanalytics.com
Nature Intermolecular libretexts.orgIntramolecular masterorganicchemistry.com
Key Application C-C bond formation between two moleculesFormation of 5- and 6-membered rings libretexts.org

Transesterification Processes for β-Keto Ester Formation

Transesterification is a process that modifies an existing ester by exchanging its alcohol component with another. rsc.org This method is particularly useful for β-keto esters, as their corresponding β-keto acid precursors are often unstable and prone to decarboxylation. rsc.org A wide array of commercially available methyl and ethyl β-keto esters can serve as convenient starting materials for elaboration via this method. rsc.org

The reaction can be catalyzed by various means, with a focus on developing environmentally benign protocols. rsc.org Reactions selective for β-keto esters are thought to proceed through an enol intermediate, where chelation between the two carbonyl groups and a catalyst is important. rsc.orgscispace.com

Table 2: Selected Catalysts for Transesterification of β-Keto Esters
Catalyst TypeExample(s)Key Features
Amine Catalysts 4-DMAP (4-Dimethylaminopyridine)One of the earliest catalysts used for this transformation. rsc.org
Boron Catalysts Methylboronic acid, Boric acidConsidered attractive due to low toxicity; can be used in mild, environmentally friendly protocols. rsc.orgbohrium.com
Enzyme Catalysts Lipases (e.g., Candida antarctica lipase (B570770) B)Allow reactions at lower temperatures without organic solvents; can be recycled. bohrium.com
Metal Catalysts Zinc oxide (ZnO) nanoparticlesCan be used under solvent-free conditions. bohrium.com

Acylation Reactions Involving Malonic Acid Derivatives

Derivatives of malonic acid are versatile precursors for the synthesis of β-keto esters. The malonic ester synthesis is a classical method that typically involves the alkylation of a malonic ester enolate followed by hydrolysis and decarboxylation to produce a carboxylic acid. masterorganicchemistry.com However, modifications of this chemistry allow for acylation to directly form β-keto esters.

One modern approach is the decarboxylative Claisen condensation. organic-chemistry.org In this method, magnesium enolates derived from substituted malonic acid half oxyesters react with various acylating agents, such as acyl chlorides or even carboxylic acids, to produce functionalized α-substituted β-keto esters in good yields. organic-chemistry.org Another established procedure involves the direct acylation of diethyl malonate with an acid chloride, facilitated by the use of magnesium chloride and a tertiary amine base like triethylamine. acs.org

Targeted Synthesis of Halogenated Ketoester Scaffolds

The introduction of halogen atoms into ketoester frameworks creates versatile building blocks for further chemical modification. The synthesis of these scaffolds can be achieved through various targeted strategies.

Esterification Reactions of Halogenoacetic Acids

The esterification of carboxylic acids is a fundamental reaction in organic chemistry, and it can be applied to substrates containing halogen atoms. chemguide.co.uk The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid, is a common method. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and equilibrium is often driven towards the product by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com

This approach has been successfully applied to the synthesis of esters from halogenated acetic acids. researchcommons.org For example, monochloroacetic acid and trichloroacetic acid have been esterified with alcohols such as N-hydroxymethylphthalimide in benzene (B151609) with a sulfuric acid catalyst. researchcommons.org While α-halo esters are common products, the principles of esterification can be applied to halogenated carboxylic acids of varying structures to produce a diverse range of halogenated esters. wikipedia.org

Metal-Catalyzed Approaches to β-Haloenol Esters and Related Systems

In recent years, metal-catalyzed reactions have provided efficient and selective pathways to halogenated ester systems, particularly β-haloenol esters. researchgate.net These compounds are structural isomers of β-haloketo esters and serve as versatile synthetic intermediates by combining the functionalities of a haloalkene and an enol ester. researchgate.netmdpi.com

Modern synthetic approaches often utilize metal catalysts to construct these scaffolds from readily available starting materials like alkynes.

Gold Catalysis : Gold(I) complexes can catalyze the rearrangement of halo-substituted propargylic carboxylates to yield β-haloenol esters under mild conditions. mdpi.com

Cobalt Catalysis : A catalyst generated from Co(BF₄)₂, a tridentate phosphine (B1218219) ligand, and zinc can achieve highly regio- and stereoselective addition of carboxylic acids to alkynes, producing enol esters that could be precursors to halogenated systems. organic-chemistry.org

Boron Lewis Acid Catalysis : Boron-based Lewis acids have been shown to catalyze the intermolecular carboacyloxylation of ynamides with esters, providing a metal-free route to fully substituted acyclic enol esters. nih.gov

The first metal-mediated route to β-haloenol esters was described in 1974 and involved the reaction of a vinylthallium(III) intermediate with a copper(I) or copper(II) halide salt. mdpi.com

Table 3: Overview of Metal-Catalyzed Routes to Enol Ester Systems
Metal/ElementCatalyst ExampleReaction TypeSubstratesProduct
Thallium/Copper Tl(OAc)₃ then Cu(I) or Cu(II) halidetrans-Acetoxythallation / HalogenationAlkynes(E)-β-haloenol acetates mdpi.com
Gold [Au(NTf₂)(PPh₃)]RearrangementHalo-substituted propargylic carboxylatesβ-haloenol esters mdpi.com
Cobalt Co(BF₄)₂ / Tridentate phosphine / ZnHydro-oxycarbonylationAlkynes, Carboxylic acidsEnol esters organic-chemistry.org
Boron B(C₆F₅)₃CarboacyloxylationYnamides, EstersFully substituted enol esters nih.gov

Lewis Acid-Catalyzed Halogenation of β-Keto Esters

The halogenation of β-keto esters is a fundamental transformation in organic synthesis, and the use of Lewis acids as catalysts can enhance both the efficiency and selectivity of this reaction. While specific research on the Lewis acid-catalyzed chlorination of the parent β-keto ester of Methyl 5-chloro-4-methyl-5-oxopentanoate is not extensively detailed in the provided results, the principles can be inferred from related reactions. Lewis acids, such as zirconium tetrachloride (ZrCl₄) and gold(III) chloride (AuCl₃), have been shown to be effective catalysts for the halogenation of various aromatic compounds. researchgate.net These catalysts activate the halogenating agent, such as N-chlorosuccinimide (NCS), facilitating the electrophilic attack on the enol or enolate form of the β-keto ester.

The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the β-keto ester, which increases the acidity of the α-proton and promotes enolization. Subsequently, the enol attacks the activated halogenating agent, leading to the formation of the α-halogenated product. The choice of Lewis acid and reaction conditions can influence the regioselectivity of the halogenation, which is particularly important for substrates with multiple acidic protons.

In a related context, the enantioselective decarboxylative chlorination of β-ketocarboxylic acids has been achieved using chiral Lewis acid catalysts. nih.gov For instance, a catalyst prepared from a spiro pyridyl monooxazoline ligand and copper(II) trifluoromethanesulfonate (B1224126) has been utilized, although with poor enantioselectivity in some cases. nih.gov This highlights the potential for developing stereoselective methods for the synthesis of chiral α-haloketones and esters.

Catalyst SystemHalogenating AgentSubstrate TypeKey Features
ZrCl₄NCS, NBS, NIS, NFSIAromatic CompoundsHigh selectivity under mild conditions. researchgate.net
AuCl₃VariousAromatic CompoundsEffective catalyst for halogenation. researchgate.net
Cu(OTf)₂ / L1*NCSβ-Ketocarboxylic AcidsUsed in enantioselective decarboxylative chlorination. nih.gov

*L1 = spiro pyridyl monooxazoline ligand

Electrosynthesis Routes for Related Oxopentanoic Acid Derivatives

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, relying on the use of electrons as a "green" reagent. nih.govresearchgate.net This methodology can be applied to the synthesis of various carboxylic acid derivatives, including oxopentanoic acids. The electrochemical approach offers advantages such as mild reaction conditions and the avoidance of hazardous oxidizing or reducing agents. nih.gov

One of the foundational reactions in electrosynthesis is the Kolbe electrolysis, which involves the anodic oxidation of carboxylic acids to generate radicals via decarboxylation. nih.govresearchgate.net While this specific application to oxopentanoic acid derivatives is not detailed, the principle can be extended. For instance, the anodic oxidation of a suitable dicarboxylic acid precursor could potentially lead to the formation of a radical intermediate that could be further functionalized.

More recent developments in electrosynthesis have focused on the reduction of carboxylic acid derivatives. nih.govresearchgate.net Aromatic esters, for example, can be reduced to form long-lived radical anions, which can then decompose to generate alkyl radicals. nih.gov This approach could be adapted for the synthesis of complex molecules.

Furthermore, the selective electrochemical reduction of nitroarenes to produce azoxy-, azo-, and amino-aromatics demonstrates the fine control that can be achieved by tuning the applied potential. nih.gov This level of control could be beneficial in the synthesis of functionalized oxopentanoic acid derivatives. The electrosynthesis of amino acids from biomass-derivable α-keto acids using a TiO₂ catalyst also highlights the potential of this method for creating valuable compounds from renewable feedstocks. rsc.org

Advancements in Green Chemistry and Sustainable Synthesis for this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact and enhance sustainability. This section explores several green approaches applicable to the synthesis of this compound and its analogs.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. ajrconline.orgajrconline.organton-paar.com The direct and efficient heating of the reaction mixture by microwaves can suppress the formation of byproducts. anton-paar.com

This technology is considered a green chemistry approach because it can reduce reaction times, leading to energy savings, and often allows for the use of less or no catalyst and greener solvents. ajrconline.orgnih.gov While specific protocols for the microwave-assisted synthesis of this compound are not explicitly detailed, the general applicability of this method to a wide range of organic reactions suggests its potential in this context. ajrconline.orgajrconline.orgresearchgate.net For instance, the synthesis of various heterocyclic compounds has been successfully achieved using microwave irradiation, demonstrating its versatility. researchgate.net

Reaction TypeConventional Method TimeMicrowave Method TimeKey Advantage
Synthesis of Quinazolin-4(3H)-one~45 min (reflux)10 minReduced reaction time. ajrconline.org
Synthesis of Benzocaine~30 min (reflux)15 minFaster synthesis. ajrconline.org
Synthesis of 2-methyl benzimidazole~1 hr (reflux)10 minSignificant time reduction. ajrconline.org

Biocatalytic Transformations and Enzymatic Synthesis (e.g., Ene-reductase, Baker's Yeast)

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes, such as ene-reductases and whole-cell systems like baker's yeast, can catalyze reactions with high stereo- and regioselectivity under mild conditions. ucl.ac.ukresearchgate.net

Ene-reductases (ERs), belonging to the family of flavoprotein oxidoreductases, catalyze the asymmetric reduction of activated carbon-carbon double bonds found in α,β-unsaturated compounds. nih.govacsgcipr.orgnih.gov This capability is particularly relevant for the synthesis of chiral building blocks. The substrate scope of ERs is continually expanding and includes α,β-unsaturated aldehydes, ketones, carboxylic acids, and esters. nih.gov The reduction proceeds via a stereospecific trans-addition of two hydrogen atoms. acsgcipr.org

Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst capable of performing a variety of transformations, including the reduction of carbonyl groups to alcohols with high enantioselectivity. researchgate.net It has been successfully used for the asymmetric reduction of prochiral ketones in both aqueous and organic solvents. researchgate.net While direct application to the synthesis of this compound is not documented, the enzymatic machinery within baker's yeast could potentially be harnessed for the stereoselective reduction of a suitable precursor.

BiocatalystReaction TypeSubstrate ExampleKey Feature
Ene-reductaseAsymmetric C=C reductionα,β-unsaturated aldehydes, ketones, estersHigh stereo- and regioselectivity. nih.govacsgcipr.org
Baker's YeastAsymmetric reduction of C=OProchiral ketonesHigh enantioselectivity, mild conditions. researchgate.net

Solvent-Free and Catalyst-Free Reaction Conditions

The development of solvent-free and catalyst-free reaction conditions represents a significant step towards more sustainable chemical processes. rsc.org These "neat" reactions minimize waste generation and can lead to improved reaction efficiency and easier product isolation. rsc.orgcmu.edu

Solvent-free reactions can be conducted by simply mixing the reactants, sometimes with the aid of techniques like grinding or ball milling. rsc.org In some cases, reactions can be initiated by heat or microwave irradiation. researchgate.net For example, the synthesis of 2,4,5-triarylimidazoles has been achieved in high yields under solvent-free and catalyst-free conditions using microwave irradiation. researchgate.net An efficient and solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles has also been reported using recyclable nano-titania as a solid support, demonstrating the potential of solid-supported reactions to facilitate catalyst separation and reuse. ias.ac.in

While a specific solvent-free and catalyst-free synthesis of this compound is not described, the principles of neat reactions could be explored by investigating the direct reaction of appropriate starting materials under thermal or microwave conditions.

Photoredox Catalysis and Transition-Metal-Free Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive radical species under mild conditions, enabling a wide range of chemical transformations. researchgate.netorganic-chemistry.orgnih.gov This approach often avoids the use of toxic or expensive transition metals and can be highly selective. organic-chemistry.org

The general principle involves a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer processes with organic substrates to generate radical intermediates. These radicals can then participate in various bond-forming reactions. For instance, a visible-light-promoted, transition-metal-free strategy has been developed for the synthesis of thioxanthone derivatives. organic-chemistry.org This method proceeds through hydrogen atom transfer, C-C bond formation, and oxidative dehydrogenation with high regioselectivity. organic-chemistry.org

Exploration of Novel Synthetic Routes and Strategies for this compound

The synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing key intermediates for the construction of a wide array of more complex molecules. While classical methods for their preparation are well-established, the pursuit of novel, more efficient, and selective synthetic strategies remains an active area of research. This section explores contemporary and innovative approaches that could be applied to the synthesis of this compound and its analogs, focusing on methodologies that offer advantages in terms of yield, selectivity, and reaction conditions.

A significant challenge in synthesizing substituted β-keto esters lies in controlling the regioselectivity of bond formation and preventing side reactions. Traditional methods like the Claisen condensation have limitations, particularly when dealing with substrates prone to self-condensation or those requiring specific substitution patterns.

Modern Acylation and Condensation Strategies

Recent advancements have focused on overcoming the limitations of classical approaches. One promising avenue is the development of novel acylation agents and condensation promoters. For instance, the use of Meldrum's acid derivatives provides a versatile platform for the synthesis of β-keto esters. The thermolysis of acylated Meldrum's acid derivatives can lead directly to the desired β-keto lactones, which can be subsequently opened to yield the target ester. cdnsciencepub.com

Another approach involves the carboxylation of ketone enolates using sources of carbon dioxide or carbon monoxide, often in the presence of transition metal catalysts. nih.gov While effective, these methods can require specialized equipment and reagents. A more straightforward method involves the reaction of a ketone with dimethyl or ethyl carbonate in the presence of a strong base. nih.gov However, this can suffer from long reaction times and inconsistent yields. nih.gov A variation of this involves the use of ethyl chloroformate with a suitable ketone, which can offer a more rapid and efficient synthesis. nih.gov

Continuous flow chemistry presents a paradigm shift in the synthesis of reactive intermediates like acyl chlorides, which are precursors to β-keto esters. smolecule.com This methodology allows for precise control over reaction parameters such as temperature and residence time, enhancing safety and selectivity, particularly for unstable compounds. smolecule.com

Enzymatic and Biocatalytic Approaches

The use of enzymes in organic synthesis has gained considerable traction due to their high selectivity and mild reaction conditions. Lipase-catalyzed transesterification has emerged as a powerful tool for the synthesis of β-keto esters, including optically active variants that are valuable building blocks in natural product synthesis. google.com This method is often performed under solvent-free conditions, contributing to its environmental benignity. google.com Transaminases are also being explored for the asymmetric synthesis of related compounds like γ- and δ-lactams from keto esters, showcasing the potential of biocatalysis in this field. uniovi.es

Organoselenium-Mediated Synthesis

Organoselenium reagents have been increasingly utilized in highly selective organic reactions. A novel synthetic route to β-keto esters has been developed using α-phenylseleno acetate (B1210297). researchgate.net This method involves the generation of a selenium-stabilized carbanion, which then reacts with an aldehyde. Subsequent selenoxide syn-elimination yields the desired β-keto ester. researchgate.net This strategy offers a unique pathway for the conversion of aldehydes into β-keto esters. researchgate.net

Summary of Synthetic Strategies

The table below summarizes various synthetic strategies applicable to the formation of β-keto esters, which could be adapted for the synthesis of this compound.

Synthetic StrategyKey Reagents/ConditionsAdvantagesPotential Challenges for Target Compound
Acylation of Meldrum's Acid DerivativesAcylated Meldrum's acid, thermolysisGood yields for certain systemsRequires preparation of the specific Meldrum's acid derivative
Ketone Enolate CarboxylationKetone, strong base, ethyl chloroformateRapid and efficientPotential for side reactions with the chloro-substituent
Continuous Flow SynthesisMicroreactor setup, precise temperature and residence time controlEnhanced safety and process control for reactive intermediatesRequires specialized equipment
Lipase-Catalyzed TransesterificationLipase (e.g., Candida antartica lipase B), acyl donorMild, solvent-free conditions, high yields, potential for chiralitySubstrate scope of the enzyme may be a limitation
Organoselenium-Mediated Synthesisα-Phenylseleno acetate, LDA, aldehyde, H₂O₂Novel conversion of aldehydes to β-keto estersUse of selenium reagents can require careful handling and purification

Application to this compound

For the specific synthesis of this compound, a retrosynthetic analysis suggests that a key step would be the formation of the β-keto ester moiety. One plausible approach would be the acylation of a suitable precursor. For example, the reaction of methyl 3-methyl-4-oxobutanoate with a chlorinating agent could potentially introduce the chloro group at the 5-position. However, controlling the regioselectivity of this reaction would be critical.

Alternatively, a condensation reaction between a derivative of methyl propionate (B1217596) and a three-carbon electrophile already containing the chloro- and oxo-functionalities could be envisioned. The choice of base and reaction conditions would be paramount to avoid undesired side reactions, such as elimination or polymerization.

The novel methods described above offer intriguing possibilities. For instance, an enzymatic approach could provide high chemo- and regioselectivity, potentially simplifying the synthesis and purification. Similarly, a flow chemistry process could allow for the safe handling of a highly reactive chlorinated intermediate, leading to a more controlled and efficient synthesis. Further research and experimental validation are necessary to determine the most effective and practical route for the synthesis of this compound.

Reaction Mechanisms and Chemical Reactivity of Methyl 5 Chloro 4 Methyl 5 Oxopentanoate

Fundamental Reactivity of the β-Keto Ester Functional Group

β-Keto esters are highly versatile building blocks in organic synthesis, primarily due to the presence of two carbonyl groups separated by a methylene (B1212753) or methine group. fiveable.me This arrangement confers unique reactivity upon the molecule.

The β-keto ester moiety in Methyl 5-chloro-4-methyl-5-oxopentanoate possesses both electrophilic and nucleophilic centers, enabling it to react with a wide array of reagents. researchgate.net

Electrophilic Character : The molecule has two electrophilic sites at the carbonyl carbons of the ketone and the ester groups. Nucleophiles can attack these carbons. Generally, the ketonic carbonyl is a stronger electrophile and more susceptible to nucleophilic attack than the ester carbonyl. saskoer.ca This is because the lone pair of electrons on the ester's oxygen atom can participate in resonance, which delocalizes the partial positive charge on the ester carbonyl carbon, making it less electrophilic. stackexchange.com

Nucleophilic Character : The carbon atom situated between the two carbonyl groups (the α-carbon) is flanked by two electron-withdrawing groups, making its attached protons acidic. fiveable.me In the presence of a base, a proton can be abstracted to form a highly stabilized enolate ion. This enolate is a potent nucleophile, capable of attacking various electrophiles, which is fundamental to reactions like alkylations and condensations. fiveable.me The dual functionality allows β-keto esters to serve as key intermediates in the synthesis of complex carbon skeletons. fiveable.me

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. The interconversion between these forms is a dynamic process. The enol form is notably stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, creating a pseudo-six-membered ring.

The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and concentration. cdnsciencepub.com Recent studies have even demonstrated that the keto-enol equilibrium can be reversibly manipulated using light by incorporating the β-keto ester into a photoactive molecule. chemrxiv.orgacs.orgnih.gov In a pristine state, the equilibrium is almost entirely shifted toward the keto form, but photocyclization can lead to a new equilibrium with a significant fraction of the enol tautomer. acs.orgchemrxiv.org

Equilibrium Conversion from Keto to Enol Form in Different Solvents for a Diarylethene-β-Ketoester Hybrid
SolventEquilibrium Conversion to Enol (%)Equilibrium Constant (K)
Acetonitrile (major diastereomer)68%2.12
Acetonitrile (minor diastereomer)20%0.25
Toluene (major diastereomer)78%3.45
Toluene (minor diastereomer)52%1.08

Data derived from a study on a complex diarylethene-β-ketoester system, illustrating the principle of solvent effects on the equilibrium. chemrxiv.org

Mechanistic Pathways of Halogen-Containing Substrates

The presence of a chlorine atom at the α-position significantly modifies the reactivity of the β-keto ester. The α-halogenation of ketones can proceed under either acidic or basic conditions. wikipedia.org In acidic solutions, the reaction involves the enol form, and typically only one α-hydrogen is replaced because the introduced halogen deactivates the carbonyl oxygen, making subsequent protonation less favorable. wikipedia.org

Once formed, the α-chloro-β-keto ester is a valuable synthetic intermediate. The chlorine atom, being an electron-withdrawing group, further increases the electrophilicity of the adjacent carbonyl carbon. More importantly, it can function as a leaving group in nucleophilic substitution reactions. Highly enantioselective methods have been developed for the α-chlorination of β-keto esters using chiral Lewis acid catalysts. acs.org A key finding is that the resulting tertiary chlorides can undergo nucleophilic substitution via an SN2 mechanism. This is noteworthy because SN2 reactions are typically rare at tertiary carbon centers. The substitution proceeds with a complete inversion of stereochemistry (Walden inversion), allowing for the construction of chiral quaternary stereogenic centers with high enantiopurity. acs.org

Transformations Involving the Methyl-Substituted Position

The methyl group at the α-position (C4) of this compound renders this a quaternary carbon center after chlorination. This structural feature precludes further substitution at this position via enolate chemistry that requires an α-proton. However, the substituted β-keto ester can still undergo various transformations.

For instance, β-keto esters can be converted into β-substituted γ-keto esters through a chain-extension reaction mediated by zinc carbenoids. The proposed mechanism involves the formation of a zinc enolate from the β-keto ester, which then reacts with the zinc carbenoid to generate a donor-acceptor cyclopropane. This intermediate subsequently fragments to produce an organometallic species that, upon protonation, yields the chain-extended γ-keto ester. organic-chemistry.org This method allows for the introduction of methyl or aryl substituents at the β-position, a transformation that is challenging via conventional methods. organic-chemistry.org Furthermore, the α-position of β-keto esters is a common target for asymmetric functionalization, such as α-amination, to create chiral quaternary stereocenters, which are important structural motifs in biologically active compounds. beilstein-journals.org

Key Reaction Types and Their Mechanisms

The versatile reactivity of the β-keto ester functionality makes it a cornerstone in the synthesis of heterocyclic compounds.

Biginelli Reaction: This is a classic multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from a β-keto ester, an aryl aldehyde, and urea (B33335), typically under acidic catalysis. wikipedia.orgchemcontent.com The reaction mechanism is understood to proceed through a series of bimolecular reactions. wikipedia.org

The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.orgjk-sci.com

The β-keto ester, in its enol form, then acts as a nucleophile and adds to the iminium ion. organic-chemistry.org

The final step is the cyclization, where a nucleophilic attack by the terminal amine group onto the ketone carbonyl occurs, followed by dehydration to yield the final dihydropyrimidinone product. wikipedia.orgchemcontent.com The cyclization preferentially involves the ketone carbonyl over the ester carbonyl due to the higher electrophilicity of the former. chemcontent.com

Isoxazole (B147169) Synthesis: 3,4,5-trisubstituted isoxazoles can be synthesized from β-keto esters through a [3+2]-cycloaddition reaction. nih.gov This process involves reacting the β-keto ester with a nitrile oxide, which is often generated in situ from a hydroximoyl chloride in the presence of a base. chemrxiv.org

The mechanism proceeds as follows:

The base dehalogenates the hydroximoyl chloride to generate a highly reactive nitrile oxide intermediate.

Simultaneously, the base deprotonates the β-keto ester to form the enolate.

The enolate then undergoes a [3+2]-cycloaddition with the nitrile oxide to form the isoxazole ring. nih.govchemrxiv.org

This method provides an environmentally friendly route to an important class of heterocyclic compounds found in many bioactive natural products and pharmaceuticals. nih.gov The reaction of β-keto esters with hydroxylamine (B1172632) is another common route, though it can sometimes lead to the formation of isomeric 5-isoxazolone byproducts. acs.orgresearchgate.net

Reductive Amination of Ketoester Derivatives

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com In the case of this compound, the ketone carbonyl is the reactive site for this transformation, which converts the ketone into an amine via an imine intermediate. wikipedia.org This process is typically carried out in a one-pot reaction. wikipedia.org

The mechanism proceeds through two main stages:

Imine/Iminium Ion Formation : The reaction is initiated by the nucleophilic attack of an amine (primary or secondary) on the electrophilic ketone carbonyl carbon. chemistrysteps.comorgoreview.com This forms a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal is protonated and subsequently loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). masterorganicchemistry.comwikipedia.org The equilibrium is driven towards the formation of the imine/iminium ion by the removal of water. wikipedia.org

Reduction : The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond. orgoreview.com This step is typically accomplished using a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu These reagents are particularly effective because they are mild enough not to reduce the starting ketone but are reactive towards the protonated iminium ion, which is a better electrophile. masterorganicchemistry.comchemistrysteps.com The hydride from the reducing agent attacks the carbon of the C=N bond, yielding the final amine product. chemistrysteps.com

StepReactantsIntermediate/ProductDescription
1Ketoester + Primary Amine (R-NH₂)HemiaminalNucleophilic attack of the amine on the ketone carbonyl.
2HemiaminalImineDehydration under acidic conditions to form a C=N double bond.
3Imine + Reducing Agent (e.g., NaBH₃CN)AmineHydride attack on the imine carbon to form the final amine product.

This method avoids the overalkylation issues often associated with the direct alkylation of amines with alkyl halides. harvard.edu

Cross-Coupling Reactions Leveraging Halogen Substituents

The acyl chloride functional group in this compound is a highly reactive electrophile, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon bonds. nsf.gov

Suzuki-Miyaura Coupling: This reaction couples the acyl chloride with an organoboron reagent, typically a boronic acid, to form a ketone. mdpi.com The classic Suzuki reaction is often unsuitable for acyl chlorides under aqueous conditions, but anhydrous methods have been developed. nih.gov The catalytic cycle generally involves three key steps: wikipedia.orglibretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride to form a Pd(II) complex. wikipedia.org

Transmetalation : The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the chloride. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the ketone product, regenerating the Pd(0) catalyst. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the acyl chloride and a terminal alkyne, producing an α,β-alkynyl ketone. mdpi.comresearchgate.net It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The proposed mechanism involves two interconnected catalytic cycles: rsc.org

Palladium Cycle : Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the acyl chloride to the Pd(0) species. mdpi.com

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex.

Reductive Elimination : The acyl and alkynyl groups are reductively eliminated from the palladium center to yield the final product and regenerate the Pd(0) catalyst. mdpi.com

Heck Reaction: The Heck reaction couples the acyl chloride with an alkene to form a substituted alkene. wikipedia.org The mechanism involves the oxidative addition of the acyl chloride to Pd(0), followed by the insertion of the alkene into the palladium-acyl bond. jk-sci.com A subsequent β-hydride elimination step releases the product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. jk-sci.comdiva-portal.org

A summary of these cross-coupling reactions is presented below:

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraOrganoboron Compound (e.g., R-B(OH)₂)Pd(0) catalyst, BaseKetone (R-C(O)-R')
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst, Baseα,β-Alkynyl Ketone
HeckAlkene (R-CH=CH₂)Pd(0) catalyst, BaseSubstituted Alkene

These reactions benefit from high functional group tolerance and are often conducted under mild conditions. nsf.govacs.org

Esterification and Transesterification Mechanistic Insights

The methyl ester group of this compound can participate in esterification and transesterification reactions, which can be catalyzed by either an acid or a base. wikipedia.org

Acid-Catalyzed (Fischer) Esterification/Transesterification: This is a reversible reaction. chemguide.co.ukmasterorganicchemistry.com In the context of transesterification, an alcohol (R'-OH) reacts with the methyl ester in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The mechanism involves several key steps: masterorganicchemistry.comresearchgate.net

Protonation : The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. chemguide.co.ukmasterorganicchemistry.com

Nucleophilic Attack : A molecule of the new alcohol (R'-OH) acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the original methoxy (B1213986) group, converting it into a good leaving group (methanol). masterorganicchemistry.comlibretexts.org

Elimination : The tetrahedral intermediate collapses, eliminating a molecule of methanol (B129727) and reforming the carbonyl double bond.

Deprotonation : The protonated carbonyl of the new ester is deprotonated, regenerating the acid catalyst and yielding the final transesterified product.

Base-Catalyzed Transesterification: Base-catalyzed transesterification is generally faster and not reversible, as the final step is effectively irreversible. srsbiodiesel.com The reaction is catalyzed by a strong base, such as sodium methoxide (B1231860) or sodium hydroxide. srsintl.com The mechanism proceeds as follows: srsbiodiesel.comresearchgate.net

Alkoxide Formation : The base deprotonates the incoming alcohol (R'-OH) to form a more potent nucleophile, the alkoxide ion (R'-O⁻). srsintl.com

Nucleophilic Acyl Substitution : The alkoxide attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. researchgate.netresearchgate.net

Elimination : The intermediate collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group, to form the new ester.

Proton Transfer : The expelled methoxide ion deprotonates the conjugate acid of the base used in the first step, or another alcohol molecule, concluding the reaction.

Catalysis TypeKey StepsIntermediateDriving Force
Acid-CatalyzedProtonation, Nucleophilic Attack, Proton Transfer, EliminationTetrahedral IntermediateUse of excess alcohol or removal of methanol drives equilibrium. wikipedia.org
Base-CatalyzedAlkoxide Formation, Nucleophilic Attack, EliminationTetrahedral IntermediateFormation of a stable alkoxide in the final step. srsbiodiesel.com

Advanced Synthetic Applications and Intermediary Roles of Methyl 5 Chloro 4 Methyl 5 Oxopentanoate

Strategic Building Block in Complex Organic Synthesis

Information on the role of Methyl 5-chloro-4-methyl-5-oxopentanoate as a strategic building block in complex organic synthesis is not available in the reviewed literature.

Precursor in Pharmaceutical and Agrochemical Intermediates

No specific examples or research were found detailing the use of this compound as a precursor for pharmaceutical or agrochemical intermediates.

Synthesis of Diverse Heterocyclic Compounds

There is no available information on the use of this compound for the synthesis of the following heterocyclic compounds:

1,4-Benzothiazine and 1,4-Dihydropyridine

Pyrazole Derivatives

Oxazolines and γ-Butyrolactones

Other Biologically Relevant Molecular Scaffolds

Role in the Development of Novel Chemical Reactions and Methodologies

Information regarding the role of this compound in the development of novel chemical reactions and methodologies is not available in the public domain.

Derivatization Strategies for Analytical and Synthetic Purposes

There is no available information on derivatization strategies for this compound for either analytical or synthetic purposes.

Stereochemical Control and Asymmetric Synthesis of Methyl 5 Chloro 4 Methyl 5 Oxopentanoate Analogs

Enantioselective Synthesis of β-Keto Esters and Related Chiral Intermediates

The enantioselective synthesis of β-keto esters and their derivatives is fundamental to constructing the chiral backbone of Methyl 5-chloro-4-methyl-5-oxopentanoate analogs. The primary challenge lies in the stereocontrolled formation of the carbon-carbon bond at the C-4 position. A prominent strategy to achieve this is the asymmetric conjugate addition (Michael addition) to β,γ-unsaturated α-keto esters. This approach allows for the direct installation of a substituent at the γ-position (which corresponds to the C-4 position of the target structure) with high enantiocontrol.

Organocatalysis has emerged as a powerful tool for these transformations. Chiral bifunctional catalysts, such as squaramides and tertiary amines, have been successfully employed. For instance, a tertiary amine-squaramide organocatalyst has been shown to effectively catalyze the Michael addition of cyclic diketones to β,γ-unsaturated α-keto esters with low catalyst loading (1 mol%), affording chiral products in high yields (up to 97%) and excellent enantioselectivities (up to 99% ee). thieme-connect.com This methodology provides a viable pathway to chiral intermediates that can be further elaborated to the desired oxopentanoate structure.

Another key approach is the asymmetric α-alkylation of β-dicarbonyl compounds. While this method traditionally targets the α-position of a β-keto ester, modifications and alternative strategies can be envisioned to introduce the methyl group at the C-4 position of a suitable precursor. Phase-transfer catalysis using cinchona alkaloid derivatives has proven effective for the highly enantioselective α-alkylation of cyclic β-keto esters and amides, achieving up to 98% ee and 98% yield without the need for transition metals. rsc.org

Metal-catalyzed reactions also offer robust solutions. Chiral nickel(II) acetate (B1210297) complexes, for example, have been used to catalyze the diastereo- and enantioselective conjugate addition of α-ketoesters to nitroalkenes under mild conditions. nih.gov This reaction proceeds with high efficiency, allowing for catalyst loadings as low as 0.1-1 mol%. nih.gov Such methods are instrumental in creating the C-C bond at the chiral center with defined stereochemistry.

The table below summarizes selected findings in the enantioselective synthesis of precursors and analogs related to the oxopentanoate backbone.

Catalyst TypeReactantsProduct TypeYield (%)ee (%)drReference
Tertiary Amine-SquaramideCyclic Diketone + β,γ-Unsaturated α-Keto EsterChiral Bicyclic Compoundup to 97up to 99- thieme-connect.com
Chiral Ni(OAc)₂ Complexα-Ketoester + NitroalkeneSubstituted Pyrrolidine PrecursorHighHighHigh nih.gov
P-stereogenic Pincer-Pd ComplexDiphenylphosphine + β,γ-Unsaturated α-KetoesterPhosphonate-containing α-Ketoester57-9421-93- nih.gov
Cinchona Alkaloid DerivativeCyclic β-Keto Ester + Halideα-Alkylated β-Keto Esterup to 98up to 98- rsc.org

Role of Chiral Catalysts in Asymmetric Transformations

Chiral catalysts are the linchpin of asymmetric synthesis, responsible for transferring stereochemical information to the product. In the context of synthesizing this compound analogs, several classes of catalysts have demonstrated significant utility.

Organocatalysts: Bifunctional organocatalysts, such as those derived from cinchona alkaloids or incorporating squaramide or thiourea (B124793) moieties, are particularly effective. These catalysts typically operate through a dual activation mechanism. For example, a squaramide catalyst possesses both a hydrogen-bond donating site (the squaramide NH groups) and a Lewis basic site (a tertiary amine). In a conjugate addition reaction, the catalyst can simultaneously activate the electrophile (the unsaturated keto ester) through hydrogen bonding and the nucleophile through deprotonation or hydrogen bonding, orienting them in a chiral environment to favor the formation of one enantiomer. thieme-connect.com This mode of action is crucial for achieving high stereoselectivity in reactions like the Michael addition. thieme-connect.comresearchgate.net

Metal Complexes: Chiral metal complexes function as Lewis acids to activate substrates and create a chiral pocket around the reaction center. Catalysts based on metals like nickel, copper, palladium, and scandium have been developed for various asymmetric transformations. nih.govnih.govnih.gov For instance, a chiral Ni(OAc)₂ complex can coordinate to both the α-ketoester and the nitroalkene in a conjugate addition, thereby controlling the facial selectivity of the nucleophilic attack. nih.gov Similarly, copper-catalyzed systems have been developed for the enantiodivergent synthesis of β,γ-unsaturated ketones, where the choice of ligand and substrate substituents dictates the stereochemical outcome. nih.gov The versatility of these metal catalysts allows for a broad substrate scope and high catalytic efficiency.

The table below provides examples of different chiral catalysts and their performance in relevant asymmetric reactions.

CatalystReaction TypeSubstrate Exampleee (%)Key FeatureReference
Cinchonine-derived SquaramideMichael AdditionIndanedione + Ethyl 2-oxo-4-phenylbut-3-enoate99Dual hydrogen-bonding activation thieme-connect.com
(R,R)-Ph-BPE-Cu ComplexAsymmetric Acylation1,3-Butadienyl silane (B1218182) + Acyl fluoride>95Controls E/Z and enantioselectivity nih.gov
Ni(OAc)₂-(S,S)-Ph-BoxConjugate AdditionMethyl 2-oxobutanoate (B1229078) + Nitrostyrene98Lewis acid activation in a chiral environment nih.gov
Cinchonidine-derived PTCα-AlkylationTetralone-derived β-keto ester + Benzyl bromide98Forms a chiral ion pair with the enolate rsc.org

Diastereoselective Control in Reaction Pathways

When a molecule already contains one or more stereocenters, the formation of an additional stereocenter must be controlled to produce a single diastereomer. Diastereoselective control is critical in synthesizing more complex analogs of this compound that may possess multiple chiral centers. This control can be exerted either by the existing stereochemistry within the substrate (substrate control) or by the chiral catalyst (catalyst control).

In catalyst-controlled diastereoselective reactions, the chiral catalyst overrides the directing influence of any pre-existing stereocenters in the substrate. This is particularly valuable for synthesizing all possible diastereomers of a target molecule by simply choosing the appropriate catalyst enantiomer. For example, in the synthesis of highly substituted cyclohexanones via a cascade double Michael addition, complete diastereoselectivity was achieved in many cases, indicating a highly organized transition state dictated by the reaction conditions and reagents. beilstein-journals.org

Substrate-controlled reactions rely on the steric and electronic properties of the chiral substrate to direct the approach of the incoming reagent. For instance, the Griesbaum cozonolysis reaction to form tetrasubstituted ozonides shows diastereoselectivity based on the preferred axial attack of a carbonyl oxide on a substituted cyclohexanone, leading to a major isomer with a specific cis configuration. researchgate.net

The conjugate addition of α-ketoesters to nitroalkenes catalyzed by chiral Ni(II) complexes is a prime example of achieving high diastereoselectivity (up to >20:1 dr) alongside excellent enantioselectivity. nih.gov The catalyst orchestrates the approach of the nucleophile to the electrophile in a way that minimizes steric interactions in the transition state, leading to the preferential formation of one diastereomer. Similarly, asymmetric Michael additions to β,γ-unsaturated α-ketoesters have been reported to generate products with two adjacent stereocenters with excellent diastereo- and enantioselectivities (>19:1 dr, 91–99% ee). nih.gov

Stereochemical Implications of Substituent Effects on Oxopentanoate Backbones

The nature and position of substituents on the oxopentanoate backbone can profoundly influence the stereochemical course of a reaction. Steric and electronic effects exerted by these substituents can affect the stability of transition states, thereby dictating the enantiomeric and diastereomeric outcome.

Steric Effects: The size of the substituent at the C-4 position (the β-position to the ester) is a critical factor. A bulky substituent can shield one face of the molecule, directing an incoming reagent or catalyst to the more accessible opposite face. In the Cu-catalyzed enantiodivergent synthesis of β,γ-unsaturated ketones, the nature of a silyl (B83357) substituent on the diene starting material has a significant impact on both the E/Z selectivity and the enantioselectivity of the final product. nih.gov This demonstrates that even remote substituents can exert powerful stereochemical control.

In essence, a comprehensive understanding of these substituent effects is crucial for designing effective asymmetric syntheses. By carefully selecting substituents, chemists can fine-tune the steric and electronic environment of the reaction, thereby guiding the stereochemical outcome to produce the desired isomer of a this compound analog.

Computational Chemistry and Theoretical Investigations of Methyl 5 Chloro 4 Methyl 5 Oxopentanoate

Quantum Chemical Calculations (e.g., DFT Studies) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. For Methyl 5-chloro-4-methyl-5-oxopentanoate, DFT calculations can provide a wealth of information. By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry, including precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate vibrational frequencies. researchgate.net These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecule's structure and assign spectral bands to specific vibrational modes. researchgate.net Such analyses have been successfully applied to various chloro- and methyl-substituted organic compounds. researchgate.netresearchgate.net

Table 1: Hypothetical Molecular Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
Optimized Ground State EnergyValue in HartreesIndicates the molecule's stability at 0 Kelvin.
Dipole MomentValue in DebyeQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
PolarizabilityValue in ųMeasures the deformability of the electron cloud in an electric field.
Vibrational FrequenciesList of wavenumbers (cm⁻¹)Corresponds to IR and Raman spectral peaks, used for structural identification.

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling provides a three-dimensional representation of this compound, allowing for the visualization of its spatial arrangement. This static model is the starting point for more complex simulations.

Molecular dynamics (MD) simulations offer a dynamic view of the molecule, tracking the motions of its atoms over time. By solving Newton's equations of motion for the system, MD simulations can reveal the conformational flexibility of the molecule. For this compound, this would involve observing the rotation around its various single bonds, which determines the different shapes (conformers) the molecule can adopt and their relative stabilities.

MD simulations can also be used to study the molecule's behavior in different environments, such as in various solvents or in the presence of other molecules. This can provide insights into solvation effects and the initial stages of molecular interactions, which are crucial for understanding its behavior in a reaction mixture or a biological system.

Prediction of Reactivity and Stability Profiles

Computational methods are invaluable for predicting the reactivity and stability of this compound. The stability of different conformers can be assessed by comparing their calculated energies, with lower energy conformers being more stable.

Reactivity is often explored by examining the molecule's electronic properties. A Molecular Electrostatic Potential (MEP) map can be generated, which plots the electrostatic potential onto the electron density surface. This map visually identifies the centers of electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygens, indicating their nucleophilic character. Conversely, positive potential (blue) would be expected around the carbonyl carbon of the acyl chloride group, highlighting it as the primary site for nucleophilic attack due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms.

The presence of two distinct electrophilic centers—the acyl chloride and the ester carbonyl carbons—makes this molecule an interesting subject for studying chemoselectivity. Computational models can predict which site is more reactive towards a given nucleophile.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.melibretexts.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. fiveable.me

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atoms, which are the most electron-rich and highest-energy occupied orbitals. The LUMO, on the other hand, is anticipated to be the π* antibonding orbital of the acyl chloride carbonyl group. This is because the acyl chloride moiety is a strong electron-withdrawing group, which lowers the energy of its associated antibonding orbitals, making it a good electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. fiveable.me DFT calculations can provide precise energies and visualizations of these frontier orbitals.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

OrbitalPrimary LocationRole in Reactions
HOMO Lone pairs of carbonyl oxygen atomsNucleophilic center (electron donor)
LUMO π* orbital of the acyl chloride C=O bondElectrophilic center (electron acceptor)

Elucidation of Reaction Transition States and Pathways

Computational chemistry provides the means to map out the entire energy profile of a chemical reaction, including the reactants, products, intermediates, and, crucially, the transition states. A transition state is the highest energy point on the reaction pathway and its structure determines the activation energy of the reaction.

For a reaction involving this compound, such as its hydrolysis or its reaction with an amine, quantum chemical methods can be used to locate the geometry of the transition state. By calculating the energies of the reactants and the transition state, the activation energy barrier can be determined, which provides a quantitative measure of the reaction rate.

These calculations can also elucidate the reaction mechanism. For example, in a nucleophilic acyl substitution reaction, computations can confirm whether the reaction proceeds through a concerted or a stepwise mechanism involving a tetrahedral intermediate. By modeling different potential pathways, the most energetically favorable route can be identified.

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding) in Catalysis and Molecular Recognition

Non-covalent interactions are crucial in many areas of chemistry, including catalysis and molecular recognition. rsc.org While often weaker than covalent bonds, they play a significant role in determining molecular conformation and intermolecular association. thieme-connect.de

One such interaction relevant to this compound is the halogen bond. A halogen bond is a directional, non-covalent interaction between a halogen atom (in this case, chlorine) and a Lewis base (an electron donor). researchgate.net The chlorine atom in the acyl chloride group can have a region of positive electrostatic potential (a "σ-hole") opposite the C-Cl covalent bond, allowing it to act as an electrophilic halogen-bond donor.

Computational studies can model and quantify the strength and geometry of potential halogen bonds between this compound and other molecules, such as a catalyst or a solvent. nih.gov This is important for understanding how the molecule might be "activated" in a catalytic cycle or how it might bind to a receptor site. These interactions can influence reaction rates and selectivity. mdpi.com

Application of QSAR Methodologies for Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) methodologies are statistical approaches used to correlate the chemical structure of compounds with a specific activity, such as biological potency or toxicity. nih.govmdpi.com Should this compound and its analogues be investigated for a particular application (e.g., as enzyme inhibitors or pesticides), QSAR could be a valuable tool.

The first step in a QSAR study involves calculating a set of molecular descriptors for a series of related compounds. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges, dipole moment). nih.gov

Once a dataset of compounds with known activities and calculated descriptors is assembled, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model. This model takes the form of an equation that predicts the activity based on the values of the most relevant descriptors. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards more potent compounds. researchgate.net

Future Perspectives and Emerging Research Directions for Methyl 5 Chloro 4 Methyl 5 Oxopentanoate Research

Integration of Advanced Automation and AI in Synthetic Route Design

Once a synthetic route is designed, automated synthesis platforms can execute the chemical reactions with high precision and reproducibility. oxfordglobal.com Flow chemistry, in particular, is well-suited for handling reactive intermediates like acyl chlorides, offering enhanced safety, precise control over reaction parameters, and improved efficiency compared to traditional batch synthesis. researchgate.netchemeurope.com The integration of AI with these automated systems creates a powerful synergy, enabling the rapid optimization and execution of complex synthetic sequences. youtube.com This approach paves the way for on-demand manufacturing and accelerated discovery of new molecules derived from Methyl 5-chloro-4-methyl-5-oxopentanoate. researchgate.net

Table 1: Comparison of AI-Driven Retrosynthesis Platforms

Platform Core Technology Key Features Potential Application for this compound
AiZynthFinder Monte Carlo tree search & neural networks Open-source; suggests synthetic routes for a wide range of compounds. acs.org Designing novel, efficient pathways to the compound itself or its derivatives.
IBM RXN for Chemistry Neural transformer models Cloud-based platform; predicts reaction outcomes and assists in retrosynthesis. chemcopilot.com Optimizing reaction conditions and predicting potential side products.

| Synthia™ (formerly Chematica) | Expert-coded rules and network analysis | Considers factors like cost, safety, and availability of starting materials. | Evaluating the economic and practical feasibility of proposed synthetic routes. |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of this compound is dominated by its acyl chloride group, which readily participates in reactions like Friedel-Crafts acylation. researchgate.net Traditionally, these reactions require more than stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which generate significant corrosive waste and are difficult to handle. researchgate.netresearchgate.net

Future research is focused on developing advanced catalytic systems that are more efficient, selective, and environmentally benign. routledge.com A key area of development is heterogeneous catalysis, which utilizes solid catalysts that can be easily separated from the reaction mixture and reused. acs.org

Examples of such novel catalysts include:

Zeolites: These microporous crystalline materials have been shown to be effective catalysts for acylation. Their shape-selective properties can be tuned to favor specific products, enhancing the selectivity of reactions involving the bifunctional this compound. acs.org

Metal Oxides: Supported metal oxides, such as In₂O₃ on MCM-41, have demonstrated high activity for acylation reactions, even in the presence of moisture, offering a more robust alternative to traditional catalysts. acs.org

Modified Clays (B1170129): Acid-treated or cation-exchanged clays serve as effective and low-cost catalysts for a variety of organic transformations, including Friedel-Crafts acylation. acs.org

Sustainable Catalysts: Research into using more abundant and less toxic metals, such as nickel or iron, as catalysts is gaining traction as an alternative to precious metals like palladium or platinum. pfizer.compharmaceutical-technology.com

The development of these catalytic systems will not only improve the efficiency and yield of reactions but also significantly reduce their environmental footprint. pharmaceutical-technology.com

Table 2: Comparison of Catalytic Systems for Acylation Reactions

Catalyst Type Advantages Disadvantages Relevance to this compound
Traditional Lewis Acids (e.g., AlCl₃) High reactivity. researchgate.net Stoichiometric amounts needed; corrosive; produces hazardous waste. researchgate.net The conventional but environmentally problematic method for acylation reactions.
Zeolites Reusable; shape-selective; stable. acs.org Can have diffusion limitations for larger molecules. Offers a green and selective alternative for reactions at the acyl chloride site.
Supported Metal Oxides High activity; potential moisture tolerance. acs.org Can be more expensive to prepare. Provides a robust catalytic option for industrial-scale synthesis.

| Modified Clays | Low cost; readily available; effective. acs.org | Acidity and activity can be variable. | An economical and environmentally friendly option for catalytic transformations. |

Continued Emphasis on Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are becoming central to the design of chemical products and processes. mdpi.com This philosophy aims to reduce or eliminate the use and generation of hazardous substances. pfizer.comacs.org For a reactive and potentially hazardous compound like this compound, the application of green chemistry principles is particularly crucial.

Future research will likely focus on several key areas of sustainability:

Green Solvents: The pharmaceutical and chemical industries are moving away from traditional volatile organic compounds towards safer, more sustainable solvents like water, ethanol, or other bio-derived alternatives. mdpi.comispe.org

Atom Economy: Synthetic routes will be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. ispe.org

Energy Efficiency: The use of novel catalytic systems (as discussed in 7.2) and continuous flow processes can significantly reduce energy consumption by enabling reactions to occur under milder conditions and by minimizing heating and cooling cycles associated with batch production. chemeurope.compharmaceutical-technology.com

Renewable Feedstocks: Exploring synthetic pathways that utilize renewable starting materials can reduce the reliance on petrochemicals. pharmaceutical-technology.comispe.org

Continuous flow synthesis is a particularly promising technology for improving the sustainability profile of processes involving this compound. It allows for better control and optimization of reactions, enhances atom economy by reducing waste, and improves safety by minimizing the volume of hazardous material present at any given time. ispe.org

Exploration of Undiscovered Reactivity Modes and Synthetic Transformations

This compound possesses two distinct functional groups: a highly reactive acyl chloride and a more stable methyl ester. wikipedia.orgmatrix-fine-chemicals.com This bifunctionality is a key asset, allowing for sequential or selective transformations. While the reactivity of acyl chlorides in nucleophilic acyl substitution is well-established chemguide.co.ukchemistrystudent.comfiveable.me, future research will aim to uncover more nuanced and novel reactivity modes.

Emerging research directions could include:

Chemo-selective Transformations: Developing novel catalytic systems or reaction conditions that can selectively target either the acyl chloride or the methyl ester group in the presence of the other. This would enable the synthesis of complex, differentially functionalized molecules in fewer steps.

Late-Stage Functionalization: Using the compound's high reactivity to introduce complex fragments onto advanced intermediates or biologically active molecules. For example, palladium-catalyzed C-H acylation using sustainable acyl sources could be an innovative strategy for modifying peptides or other complex frameworks. nih.gov

Novel Cascade Reactions: Designing multi-step reactions that proceed in a single pot, where an initial reaction at the acyl chloride site triggers a subsequent transformation involving another part of the molecule.

Biocatalysis: Employing enzymes as catalysts to perform highly selective transformations on the molecule, such as stereoselective reductions or hydrolyses, under environmentally benign aqueous conditions.

The high electrophilicity of the acyl chloride carbon makes it a prime target for a wide range of nucleophiles, including alcohols, amines, and carbanions, opening up a vast chemical space for the synthesis of new esters, amides, and ketones. wikipedia.orgsavemyexams.com Exploring these transformations under novel catalytic or sustainable conditions remains a fertile ground for future discovery.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for Methyl 5-chloro-4-methyl-5-oxopentanoate, and how do reaction parameters such as temperature and catalyst choice affect yield?

  • Methodological Answer : The synthesis typically involves esterification of 5-chloro-4-methyl-5-oxopentanoic acid followed by chlorination using reagents like thionyl chloride. Reaction parameters such as temperature (optimized between 40–60°C) and catalyst selection (e.g., Lewis acids for regioselectivity) critically influence yield. Purification via column chromatography or recrystallization is recommended to isolate the ester. Multi-component reaction frameworks, as demonstrated in analogous systems, may also apply .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity by identifying key peaks (e.g., ester carbonyl at ~170 ppm, methyl groups at 1.2–2.5 ppm).
  • HPLC : Quantify purity (>98%) using reverse-phase columns with UV detection.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 194.03).
    Cross-referencing with IR spectroscopy (ester C=O stretch at 1720–1740 cm1^{-1}) enhances reliability .

Q. What are the key stability considerations for storing and handling this compound to prevent degradation?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to minimize hydrolysis. Avoid exposure to moisture, light, or acidic/basic conditions. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict degradation pathways. Use gloves and chemical goggles during handling, as recommended for reactive esters .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the reaction mechanism of this compound in multi-component reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via time-resolved NMR or quenching experiments.
  • Isotopic Labeling : Use 18^{18}O or 2^{2}H isotopes to trace oxygen or hydrogen migration.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and energetics.
    Example: In analogous oxopentanoate systems, multi-component reactions involving amines showed nucleophilic attack at the carbonyl group as the rate-limiting step .

Q. What strategies are effective in resolving contradictions between theoretical calculations and experimental data regarding the compound’s reactivity?

  • Methodological Answer :

  • Parameter Optimization : Re-examine computational settings (e.g., solvent models, basis sets) to align with experimental conditions.
  • Cross-Validation : Compare reactivity trends with structurally similar esters (e.g., methyl 4-methyl-5-oxopentanoate).
  • Error Analysis : Quantify instrumental uncertainties (e.g., ±0.1 ppm for NMR shifts) and purity effects.
    Systematic replication of experiments under controlled conditions (e.g., inert atmosphere) reduces variability .

Q. In synthesizing derivatives, how can regioselectivity challenges be systematically addressed to improve product yields?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) to steer reactivity.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for C–Cl bond activation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloro position.
    Example: In related esters, regioselective alkylation improved yields by 30% when using Pd(OAc)2_2 in DMF .

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